molecular formula C7H5Cl3O2S B1369270 2,4-Dichloro-3-methylbenzenesulfonyl chloride CAS No. 69145-58-0

2,4-Dichloro-3-methylbenzenesulfonyl chloride

Cat. No.: B1369270
CAS No.: 69145-58-0
M. Wt: 259.5 g/mol
InChI Key: XMKNKDQXFBQJDP-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylbenzenesulfonyl chloride (CAS 69145-58-0) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol, is characterized as a moisture-sensitive, white to off-white powder . Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles like amines, allowing researchers to generate a diverse library of sulfonamide derivatives for structure-activity relationship (SAR) studies . Such studies are fundamental in drug discovery efforts, as the sulfonamide functional group is a common pharmacophore found in many biologically active compounds and pharmaceuticals . The specific substitution pattern of chlorine and methyl groups on the benzene ring of this reagent provides a unique steric and electronic profile, which can be leveraged to fine-tune the properties of the resulting compounds, making it a valuable tool for researchers in hit optimization and lead compound development. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. This compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and engineering controls, such as the use of a well-ventilated area, are essential for its safe handling .

Properties

IUPAC Name

2,4-dichloro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKNKDQXFBQJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577477
Record name 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride
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Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69145-58-0
Record name 2,4-Dichloro-3-methylbenzenesulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=69145-58-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-3-methylbenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methylbenzenesulfonyl chloride typically involves the chlorination of 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually include heating the mixture to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient and safe production of the compound. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less common for this compound.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.

    Reduced Derivatives: Formed through reduction reactions, leading to sulfonyl hydrides or other reduced forms.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
2,4-Dichloro-3-methylbenzenesulfonyl chloride serves as a key reagent in organic synthesis. It is frequently employed to introduce sulfonyl groups into organic molecules, facilitating the formation of sulfonamides and other derivatives. This property is particularly valuable in the synthesis of biologically active compounds.

Intermediate for Drug Development:
The compound acts as an intermediate in the preparation of various pharmaceuticals. Its ability to modify existing molecular frameworks allows chemists to create new therapeutic agents with enhanced efficacy or reduced side effects.

Pharmaceutical Applications

Potential Drug Candidate:
Research has indicated that this compound may have potential therapeutic applications. Studies are ongoing to explore its biological activities, including antimicrobial properties and interactions with specific biological targets. This could lead to the development of novel drugs aimed at treating infections or other diseases.

Case Studies:
Recent studies have documented the synthesis of derivatives from this compound that exhibit promising biological activity. For instance, compounds derived from this sulfonyl chloride have been tested for their effectiveness against various pathogens, showing significant antimicrobial activity in vitro .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it suitable for creating complex chemical structures required in various manufacturing processes.

Material Science:
The compound also finds applications in material science, particularly in the development of polymers and other materials that require specific chemical properties imparted by sulfonyl groups.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl Chloride

  • Molecular Formula : C₁₃H₁₀ClFO₃S
  • Molecular Weight : 300.73 g/mol
  • Substituents : A benzyloxy (-OBn) group at position 4 and a fluorine atom at position 3.
  • Reactivity : The benzyloxy group is electron-donating via resonance, reducing the electrophilicity of the sulfonyl chloride compared to chlorinated derivatives. Fluorine, though electron-withdrawing inductively, has a weaker effect than chlorine. This compound is likely less reactive in nucleophilic substitutions but may exhibit improved solubility in organic solvents due to the lipophilic benzyloxy group .

3-(Methylsulfonyl)-benzoyl Chloride

  • Molecular Formula : C₈H₇ClO₃S
  • Molecular Weight : 218.66 g/mol
  • Functional Group : Acyl chloride (-COCl) with a methylsulfonyl (-SO₂CH₃) group at position 3.
  • Reactivity : As an acyl chloride, this compound undergoes nucleophilic acyl substitution (e.g., forming amides or esters) rather than sulfonylation. The methylsulfonyl group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. Its reactivity profile is distinct from sulfonyl chlorides, making it unsuitable for sulfonamide synthesis .

Unsubstituted Benzenesulfonyl Chloride

  • Molecular Formula : C₆H₅ClO₂S
  • Molecular Weight : 196.62 g/mol
  • Substituents: None (plain benzene ring).
  • Reactivity : Less electrophilic than chlorinated derivatives due to the absence of electron-withdrawing groups. Reactivity is moderate, often requiring harsher conditions for substitutions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound Not provided C₇H₅Cl₃O₂S 259.42 2-Cl, 4-Cl, 3-CH₃ High reactivity (electron-withdrawing Cl; steric hindrance from CH₃)
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride 1016492-60-6 C₁₃H₁₀ClFO₃S 300.73 4-OBzl, 3-F Moderate reactivity (EDG OBzl reduces electrophilicity)
3-(Methylsulfonyl)-benzoyl chloride 54857-54-4 C₈H₇ClO₃S 218.66 Acyl chloride, 3-SO₂CH₃ High acyl reactivity (distinct from sulfonyl chlorides)
Benzenesulfonyl chloride 98-09-9 C₆H₅ClO₂S 196.62 None Moderate reactivity (no activating groups)

Biological Activity

2,4-Dichloro-3-methylbenzenesulfonyl chloride (DCMBSCl) is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its derivatives have been extensively studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with DCMBSCl, supported by relevant research findings and case studies.

  • Molecular Formula : C₇H₅Cl₃O₂S
  • Average Mass : 259.53 g/mol
  • Structure : The compound features a dichlorobenzene ring substituted with a methyl group and a sulfonyl chloride functional group.

The biological activity of DCMBSCl is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial in its antimicrobial and anticancer effects.
  • Cell Cycle Arrest : Studies have shown that derivatives of DCMBSCl can induce cell cycle arrest in cancer cells, particularly in the subG0 phase, which is indicative of apoptosis .

Antimicrobial Activity

DCMBSCl and its derivatives have demonstrated notable antimicrobial properties:

  • Study Findings : Research indicates that compounds derived from DCMBSCl exhibit significant antibacterial activity against various pathogens. For instance, certain derivatives showed IC₅₀ values ranging from 25.61 to 25.73 µg/mL against specific bacterial strains .

Anticancer Activity

The anticancer potential of DCMBSCl has been explored in several studies:

  • Case Study : A derivative containing the DCMBSCl moiety was tested on human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The results revealed IC₅₀ values between 0.89 and 9.63 µg/mL, indicating strong cytotoxic effects .
  • Mechanistic Insights : The compound was found to induce mitochondrial membrane depolarization and activate caspases involved in apoptosis, further supporting its role as an anticancer agent .

Data Table: Biological Activities of DCMBSCl Derivatives

Activity TypeDerivative NameIC₅₀ (µg/mL)Target Cell Line
AntimicrobialDCMBSCl Derivative A25.61Staphylococcus aureus
AntimicrobialDCMBSCl Derivative B25.73Escherichia coli
AnticancerDCMBSCl Derivative C0.89HeLa
AnticancerDCMBSCl Derivative D9.63AGS

Q & A

Q. What are the standard synthesis methods for 2,4-Dichloro-3-methylbenzenesulfonyl chloride?

Answer: The synthesis typically involves chlorination of a methyl-substituted benzene precursor. For analogous sulfonyl chlorides (e.g., 3-Chloro-2-methylbenzenesulfonyl chloride), direct sulfonation followed by chlorination with reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) is common. A catalytic agent such as FeCl₃ may enhance regioselectivity in dichlorination steps . Key Steps:

Sulfonation of 3-methylbenzenesulfonic acid.

Chlorination at the 2- and 4-positions under controlled temperature (70–90°C).

Purification via recrystallization or distillation.

Q. What purification techniques are recommended, and what parameters are critical?

Answer:

  • Recrystallization: Use non-polar solvents (e.g., hexane) due to the compound’s low solubility at room temperature. Critical parameters include solvent polarity and cooling rate .
  • Distillation: Effective for high-purity isolates; monitor boiling point (e.g., ~200–220°C under reduced pressure) .
  • Storage: Store under anhydrous conditions (hygroscopic) at 2–8°C to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm substitution pattern and purityδ 7.5–8.0 ppm (aromatic protons), δ 45–50 ppm (SO₂Cl group)
IR Spectroscopy Identify functional groups (SO₂Cl: ~1370 cm⁻¹ and 1170 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 225 (for C₇H₆Cl₂O₂S)

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives (e.g., sulfonamides)?

Answer:

  • Substrate Reactivity: Use nucleophiles (e.g., amines) in aprotic solvents (e.g., DCM) to minimize side reactions.
  • Catalysis: Add triethylamine (Et₃N) to neutralize HCl byproducts and accelerate sulfonamide formation .
  • Temperature Control: Maintain 0–5°C during exothermic reactions to prevent decomposition .
    Example Protocol:

Dissolve this compound (1 eq) in DCM.

Add amine (1.2 eq) dropwise at 0°C.

Stir for 12 hours at room temperature.

Isolate via aqueous workup (e.g., NaHCO₃ wash) .

Q. How can contradictions in spectroscopic data from different sources be resolved?

Answer:

  • Cross-Validation: Compare with high-authority databases (e.g., NIST Chemistry WebBook) for mass spectra and IR bands .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and verify experimental results .
  • Batch Analysis: Replicate synthesis and characterization under standardized conditions to identify batch-specific anomalies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Studies: Calculate Fukui indices to identify electrophilic centers (e.g., sulfur in SO₂Cl) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .
    Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Compute electrostatic potential maps.

Validate with experimental kinetic data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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